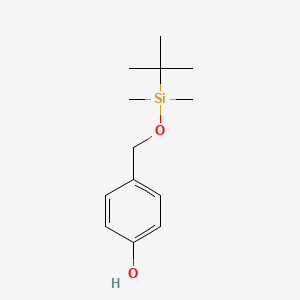

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXETVAZHYQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459480 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-20-0 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Selective Protection in Complex Synthesis

An In-depth Technical Guide to 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

Topic: this compound CAS Number: 126070-20-0

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the ultimate success of a synthetic route often hinges on the strategic masking and unmasking of reactive functional groups. This is where the concept of the "protecting group" becomes paramount. A protecting group temporarily blocks a reactive site in a molecule, allowing chemical transformations to be carried out selectively at other positions.[1][2][3] Among the most versatile and widely employed protecting groups for hydroxyl functionalities are silyl ethers.[4]

This guide focuses on a specific and highly valuable building block: This compound (CAS No. 126070-20-0). This molecule is the protected form of 4-(hydroxymethyl)phenol, where the primary benzylic alcohol is masked as a tert-butyldimethylsilyl (TBDMS) ether.[5] The inherent value of this reagent lies in its bifunctional nature: it possesses a reactive phenolic hydroxyl group and a protected, selectively deprotectable primary alcohol. This duality allows researchers to perform chemistry on the aromatic ring or the phenol without interference from the hydroxymethyl group, a critical advantage in constructing complex molecular architectures.

The phenol moiety itself is a recurring and significant scaffold in medicinal chemistry, present in a vast number of natural products and FDA-approved pharmaceuticals.[6][7][8] Phenolic compounds exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties, making them privileged structures in drug design.[9][10] Therefore, having a synthetic tool like this compound, which allows for the controlled manipulation of a phenolic building block, is of immense strategic importance to the drug development professional.

Physicochemical & Structural Data

A precise understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 126070-20-0 | [11][12][13] |

| Molecular Formula | C₁₃H₂₂O₂Si | [5][12] |

| Molecular Weight | 238.40 g/mol | [5][12] |

| Physical Form | Liquid | [14] |

| Purity | Typically ≥97% | [11][14] |

| Storage | 2-8°C, sealed, dry | [5][14] |

| InChI Key | OXNXETVAZHYQFN-UHFFFAOYSA-N | [13][14] |

| InChI | 1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | [14] |

Safety & Handling Profile

As with any chemical reagent, proper handling is essential. The Globally Harmonized System (GHS) classifications for this compound indicate moderate hazards.

-

Pictogram: GHS07 (Exclamation mark)[14]

-

Signal Word: Warning[14]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][14]

-

Precautionary Codes: P261, P280, P301+P312, P302+P352, P305+P351+P338.[14]

Synthesis and Mechanistic Rationale

The preparation of this compound is a classic example of selective silylation. The TBDMS group is prized for its balance of reactivity and stability; it is bulky enough to be stable to a wide range of reaction conditions yet can be removed under specific, mild protocols.[15][16]

Synthetic Workflow

The synthesis proceeds by reacting 4-(hydroxymethyl)phenol with tert-butyldimethylsilyl chloride (TBDMSCl). The key to selectivity lies in the reaction conditions. While both the phenolic and primary benzylic alcohols can be silylated, the primary alcohol is significantly more nucleophilic and less sterically hindered, allowing it to be protected preferentially.

Caption: Synthetic workflow for the silylation of 4-(hydroxymethyl)phenol.

Causality of the Reaction Mechanism

The direct reaction between an alcohol and TBDMSCl is slow. The common and highly effective Corey protocol utilizes imidazole as both a base and a catalyst.[4]

-

Activation: Imidazole reacts with TBDMSCl to form the highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This species is a much more potent silylating agent than TBDMSCl itself.[17]

-

Nucleophilic Attack: The primary alcohol of 4-(hydroxymethyl)phenol acts as a nucleophile, attacking the silicon atom of the activated intermediate.

-

Proton Transfer: The protonated imidazole is neutralized, regenerating the imidazole catalyst and producing the desired silyl ether product along with an imidazolium chloride salt.

This catalytic cycle is efficient and allows the reaction to proceed under mild conditions, preserving the integrity of the acidic phenolic proton.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via selective protection of the primary alcohol of 4-(hydroxymethyl)phenol.

Materials:

-

4-(hydroxymethyl)phenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)phenol (1.0 eq) and imidazole (2.5 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude oil via silica gel column chromatography to yield the pure product.

Application in Synthesis: The Art of Deprotection

The true utility of this compound is realized in subsequent synthetic steps where the protected alcohol allows for selective chemistry elsewhere, followed by the strategic removal of the TBDMS group.[5] The stability of the TBDMS ether is tunable; it is robust to many reagents (e.g., Grignard reagents, hydrides, mild oxidants) but can be cleaved cleanly when desired.[15]

Deprotection Strategies and Chemoselectivity

A variety of methods exist for the deprotection of TBDMS ethers, allowing chemists to choose conditions compatible with other functional groups in the molecule.

-

Fluoride-Mediated Cleavage: This is the most common and mild method. The high affinity of fluoride for silicon drives the reaction. Reagents like tetrabutylammonium fluoride (TBAF) in THF, potassium fluoride (KF) with a phase-transfer catalyst, or hydrofluoric acid (HF) in pyridine are frequently used.[5][17]

-

Acid-Catalyzed Cleavage: Protic acids (e.g., HCl in methanol) or Lewis acids (e.g., TiCl₄, SnCl₂) can effectively remove the TBDMS group.[18] These methods are often faster but less mild than fluoride-based approaches.

-

Other Methods: A range of other reagents, such as copper(II) chloride, N-iodosuccinimide in methanol, and bismuth(III) triflate, have been developed for specific applications, sometimes offering unique chemoselectivity.[17][19][20]

A key principle for advanced synthesis is chemoselective deprotection . For instance, it is possible to cleave an alkyl TBDMS ether in the presence of an aryl (phenolic) TBDMS ether, as the Si-O bond of the latter has greater double-bond character and is less labile.[17] This allows for orthogonal protection strategies in highly complex molecules.

Caption: A logical workflow demonstrating the utility of the protected building block.

Experimental Protocol: Deprotection

Objective: To regenerate the primary alcohol from its TBDMS-protected form.

Materials:

-

This compound derivative

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the silyl ether (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical reagent; it is a strategic tool that embodies the principles of protecting group chemistry. Its value to researchers, scientists, and drug development professionals lies in its ability to:

-

Enable Regioselective Modifications: It provides a reliable method for modifying the phenolic ring system without interference from a reactive benzylic alcohol.

-

Increase Synthetic Efficiency: By preventing unwanted side reactions, it improves the overall yield and purity of complex multi-step syntheses.

-

Facilitate Library Synthesis: It serves as a versatile scaffold for creating diverse libraries of compounds, where the phenol can be functionalized in various ways before the final deprotection step unveils the primary alcohol for further conjugation or modification.

As the demand for more complex and precisely tailored therapeutics grows, the need for sophisticated synthetic building blocks like this compound will continue to be of critical importance, enabling the innovative chemistry that drives modern drug discovery.

References

- Olah, G. A., & Narang, S. C. (1982). Silylating Agents. In Comprehensive Organic Synthesis (Vol. 8, pp. 743-766). Pergamon.

- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the chemoselective deprotection of tert-butyldimethylsilyl ethers using a catalytic amount of acetyl chloride in dry MeOH. Synlett, 2003(05), 694-698.

- Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). An efficient, practical, and chemoselective method for the deprotection of TBDMS ethers using economical and available TiCl4−Lewis base (AcOEt or CH3NO2) complexes. The Journal of Organic Chemistry, 69(1), 223-225.

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

-

Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7049-7087. Available at: [Link]

-

Kumar, N., & Goel, N. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095-102. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. Available at: [Link]

-

Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

-

ResearchGate. (n.d.). Polyphenols as New Leads in Drug Discovery: Biological Activity and Mechanisms. Retrieved from [Link]

-

Pearson+. (n.d.). In the synthesis of complex pharmaceuticals, why are silyl ethers often employed?. Retrieved from [Link]

-

Molbase. (n.d.). This compound Synthetic Routes. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:126070-20-0 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsiloxy)phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

DeSimone, J. M., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. Available at: [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

Sources

- 1. In the synthesis of complex pharmaceuticals, why are silyl ethers... | Study Prep in Pearson+ [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS#:126070-20-0 | this compound | Chemsrc [chemsrc.com]

- 12. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 13. jk-sci.com [jk-sci.com]

- 14. This compound | 126070-20-0 [sigmaaldrich.com]

- 15. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol: A Strategic Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol (CAS No. 126070-20-0) emerges as a pivotal building block, ingeniously designed to navigate the differential reactivity of phenolic and benzylic hydroxyl groups. This guide provides a comprehensive technical overview of this reagent, from its fundamental properties and synthesis to its strategic application in complex molecular syntheses, such as in the development of pharmaceutical agents. By protecting the more reactive primary alcohol as a robust tert-butyldimethylsilyl (TBDMS) ether, this compound liberates the phenolic hydroxyl for a wide array of chemical transformations, offering a distinct advantage in synthetic design and execution.

The Principle of Orthogonal Protection: A Strategic Overview

The simultaneous presence of multiple reactive functional groups in a molecule presents a significant challenge in organic synthesis. The concept of "orthogonal protection" addresses this by masking certain groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The protecting groups must be stable under a specific set of reaction conditions while being selectively removable under a different, non-interfering set of conditions.

The starting material, 4-hydroxybenzyl alcohol, contains two hydroxyl groups with distinct reactivities: a phenolic hydroxyl and a primary benzylic alcohol. The primary alcohol is generally more nucleophilic and susceptible to a broader range of electrophiles than the more sterically hindered and less nucleophilic phenol. This compound is the product of a strategy that selectively protects this primary alcohol. The tert-butyldimethylsilyl (TBDMS) group is chosen for its substantial steric bulk and its well-documented stability across a wide range of reaction conditions, yet it can be cleanly removed when desired.[1] This strategic protection leaves the phenolic hydroxyl group accessible for subsequent reactions, such as etherification, esterification, or coupling reactions, which are fundamental in drug development and materials science.[1]

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties is critical for its proper handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 238.40 g/mol | [1][2] |

| Molecular Formula | C₁₃H₂₂O₂Si | [1][2] |

| CAS Number | 126070-20-0 | [1][2] |

| Appearance | Liquid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, Sealed, Dry | [1] |

GHS Safety Information:

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

(Data sourced from Sigma-Aldrich and ChemScene safety documentation)

Synthesis and Purification Protocol

The synthesis of this compound is a standard protection reaction targeting the primary alcohol of 4-hydroxybenzyl alcohol. The selectivity for the primary alcohol over the phenolic hydroxyl is achieved due to the higher nucleophilicity and lower steric hindrance of the former. Imidazole is used as a base to activate the silylating agent and neutralize the HCl byproduct.

Causality of Reagent Choice

-

Substrate: 4-Hydroxybenzyl Alcohol. The starting point containing the two hydroxyl groups requiring differentiation.

-

Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl). Provides a sterically bulky and robust protecting group.

-

Catalyst/Base: Imidazole. Acts as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate, and serves as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF). Aprotic solvents are used to prevent interference with the silylating agent. DMF can accelerate the reaction for more hindered alcohols.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzyl alcohol (10.0 g, 80.5 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is fully dissolved.

-

Addition of Base: Add imidazole (11.0 g, 161 mmol, 2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Silylation: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 13.4 g, 88.6 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization: Expected Spectroscopic Signatures

¹H NMR Spectroscopy

(Expected in CDCl₃, 400 MHz)

-

δ ~7.15 ppm (d, J ≈ 8.5 Hz, 2H): Two aromatic protons ortho to the hydroxymethyl group. They appear as a doublet.

-

δ ~6.80 ppm (d, J ≈ 8.5 Hz, 2H): Two aromatic protons ortho to the phenolic hydroxyl group. They appear as a doublet upfield from the other aromatic protons due to the electron-donating effect of the -OH group.

-

δ ~4.9-5.2 ppm (s, 1H, broad): The phenolic hydroxyl proton. The chemical shift can vary with concentration and it may exchange with D₂O.

-

δ ~4.65 ppm (s, 2H): The two benzylic protons of the -CH₂-O-Si group. They are chemically equivalent and appear as a singlet.

-

δ ~0.90 ppm (s, 9H): The nine equivalent protons of the tert-butyl group on the silicon atom, appearing as a sharp singlet.

-

δ ~0.05 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom, appearing as a sharp singlet.

¹³C NMR Spectroscopy

(Expected in CDCl₃, 100 MHz)

-

δ ~155 ppm: Aromatic carbon attached to the phenolic -OH group (C-OH).

-

δ ~131 ppm: Aromatic carbon attached to the -CH₂OSi group (ipso-carbon).

-

δ ~129 ppm: Aromatic carbons ortho to the -CH₂OSi group.

-

δ ~115 ppm: Aromatic carbons ortho to the phenolic -OH group.

-

δ ~65 ppm: Benzylic carbon of the -CH₂OSi group.

-

δ ~26 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~18 ppm: Methyl carbons of the tert-butyl group.

-

δ ~ -5 ppm: Methyl carbons attached to the silicon atom.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol. Strong C-O and Si-O stretching bands would be expected around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

-

MS (ESI+): The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ at m/z 239.15, and potentially a sodium adduct [M+Na]⁺ at m/z 261.13. A characteristic fragmentation pattern is the loss of the tert-butyl group ([M-57]⁺).

Core Application: The Protection-Deprotection Workflow

The primary utility of this compound is its role as a stable, protected building block. Once reactions on the phenolic hydroxyl are complete, the TBDMS group can be efficiently removed to liberate the primary alcohol.

Deprotection Protocol

The cleavage of a TBDMS ether is most commonly and cleanly achieved using a fluoride ion source, which has a high affinity for silicon.

-

Setup: Dissolve the TBDMS-protected compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flask.

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol, 1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the deprotected 4-hydroxybenzyl alcohol.

Caption: The Protection-Deprotection Workflow.

Application in Complex Synthesis: A Strategic Approach to Bisoprolol

The synthesis of Bisoprolol, a widely used cardioselective β-blocker, provides an excellent case study to illustrate the strategic value of this compound. A key intermediate in Bisoprolol synthesis is 4-((2-isopropoxyethoxy)methyl)phenol.[3] Synthesizing this intermediate directly from 4-hydroxybenzyl alcohol requires the selective O-alkylation of the phenolic hydroxyl in the presence of the primary alcohol—a challenging transformation that can lead to mixtures of products.

A superior strategy involves protecting the primary alcohol first. By starting with this compound, the phenolic hydroxyl is the only group available for reaction. It can be cleanly alkylated, and subsequent deprotection of the TBDMS group reveals the primary alcohol, which can then be converted to the final product. This approach enhances selectivity, simplifies purification, and improves overall yield.

Caption: Strategic use in the synthesis of a Bisoprolol intermediate.

Safe Handling and Laboratory Procedures

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. Its value lies in the precise masking of a primary alcohol, thereby enabling chemists to perform selective transformations on the less reactive phenolic hydroxyl group. This capability is crucial in the construction of complex molecules, streamlining synthetic routes, and improving yields in the pharmaceutical and materials science industries. Understanding its properties, synthesis, and strategic applications empowers researchers to devise more elegant and efficient pathways to their molecular targets.

References

-

MySkinRecipes. This compound. Available at: [Link]

- (Reference intentionally omitted as it did not contain a specific protocol)

- (Reference intentionally omitted as it contained general inform

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it did not contain a specific protocol)

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it did not contain a specific protocol)

- (Reference intentionally omitted as it was a general review)

- (Reference intentionally omitted as it was a general review)

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol. This compound serves as an excellent case study for understanding the influence of various functional groups—a phenol, a benzylic silyl ether, and the sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group—on proton chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize NMR spectroscopy for routine structural elucidation and reaction monitoring. We will delve into the theoretical basis for the observed spectral features, present a detailed experimental protocol, and offer a self-validating interpretation of the spectrum.

Introduction: The Molecule and the Method

This compound is a derivative of 4-hydroxybenzyl alcohol where the primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS or TBS) ether. The TBDMS group is a cornerstone in modern organic synthesis, prized for its ease of installation, stability under a wide range of reaction conditions, and clean removal using fluoride ion sources.[1] Its presence introduces highly characteristic signals in the ¹H NMR spectrum, which are invaluable for confirming its successful installation.

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. By probing the magnetic environments of protons within a molecule, it provides detailed information about the number of distinct proton types, their relative abundance, their electronic surroundings, and their spatial relationships through spin-spin coupling. The analysis of the spectrum for this compound allows for the unambiguous assignment of every proton, validating the molecular structure.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the molecule's symmetry, there are five distinct proton environments, as illustrated below.

Caption: Molecular structure with distinct proton environments labeled A-E.

-

Proton (A) - Phenolic -OH: A single proton attached to the phenolic oxygen.

-

Protons (B, B') - Aromatic: Four protons on the benzene ring. Due to the substitution pattern, the two protons ortho to the hydroxyl group (B) are equivalent, and the two protons ortho to the benzylic group (B') are equivalent. They form a coupled spin system.

-

Protons (C) - Benzylic -CH₂-: Two equivalent protons on the methylene carbon linking the aromatic ring and the silyl ether oxygen.

-

Protons (D) - Si-CH₃: Six equivalent protons of the two methyl groups attached to the silicon atom.

-

Protons (E) - C-CH₃: Nine equivalent protons of the tert-butyl group.

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible results.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. Causality: Precise weighing is crucial for any subsequent quantitative analysis (qNMR) and ensures sufficient signal-to-noise.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), using a clean glass pipette. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[2]

-

Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[2][3]

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required. Trustworthiness Check: Any undissolved particulate matter will degrade the spectral resolution.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This step removes any microscopic dust or fibers that can interfere with the magnetic field homogeneity, leading to broadened peaks.

-

Data Acquisition: Place the NMR tube in the spectrometer's spinner turbine, ensuring the correct depth. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H NMR experiment is run, typically acquiring 8 to 16 scans for a good signal-to-noise ratio.

In-Depth ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis below deconstructs the spectrum into its constituent signals, with assignments validated by established principles of chemical shift theory and spin-spin coupling.

Region 1: The Upfield Aliphatic Signals (δ 0.0 - 1.0 ppm)

This region is dominated by the signals from the TBDMS protecting group. These protons are highly shielded due to the low electronegativity of silicon.

-

Protons (D) - Dimethylsilyl (-Si(CH₃)₂):

-

Chemical Shift (δ): Expected around 0.05 - 0.10 ppm .[1][4] These protons are directly attached to the silicon atom, placing them in a very electron-rich environment, hence their extreme upfield shift.

-

Integration: Integrates to 6H .

-

Multiplicity: Appears as a sharp singlet (s) . There are no adjacent protons to couple with.

-

-

Protons (E) - tert-Butyl (-C(CH₃)₃):

-

Chemical Shift (δ): Expected around 0.90 - 0.95 ppm .[1][4] These nine protons are slightly further from the silicon atom than the dimethylsilyl protons, resulting in a minor downfield shift relative to them, but they remain highly shielded.

-

Integration: Integrates to 9H .

-

Multiplicity: Appears as a sharp singlet (s) , as all nine protons are equivalent and have no neighboring protons to cause splitting.

-

Region 2: The Benzylic Methylene Signal (δ 4.5 - 5.0 ppm)

-

Protons (C) - Benzylic Methylene (-CH₂O-):

-

Chemical Shift (δ): Expected around 4.7 ppm .[5][6] These protons experience deshielding from two sources: the adjacent aromatic ring's magnetic anisotropy and the electronegative oxygen atom of the silyl ether.

-

Integration: Integrates to 2H .

-

Multiplicity: Appears as a singlet (s) . The nearest protons are on the aromatic ring, but they are four bonds away, so coupling is typically not observed.

-

Region 3: The Aromatic Signals (δ 6.5 - 7.5 ppm)

The 1,4-disubstituted (para) pattern of the benzene ring gives rise to a classic, easily recognizable pattern.

-

Protons (B, B') - Aromatic Ring:

-

Chemical Shift (δ): Two distinct signals are expected. The electron-donating hydroxyl group shields its ortho protons (B) more effectively than the -CH₂OSiR₃ group does. Therefore, the protons ortho to the -OH group will appear more upfield.

-

Integration: Each doublet integrates to 2H .

-

Multiplicity: Both signals appear as doublets (d) . Protons 'B' are split by their adjacent 'B'' neighbors, and vice-versa. This is technically an AA'BB' system, but often appears as two simple doublets.

-

Coupling Constant (J): The splitting between the peaks of each doublet will be identical, representing the ortho-coupling constant (³J ). This value is typically 6.0 - 9.0 Hz for aromatic protons.[9][10][11] Self-Validation: Measuring the J-value for both doublets and confirming they are identical provides strong evidence that these two sets of protons are coupled to each other.

-

Region 4: The Labile Phenolic Proton (δ 4.0 - 8.0 ppm)

-

Proton (A) - Phenolic Hydroxyl (-OH):

-

Chemical Shift (δ): The position of this signal is highly variable (4-8 ppm or even wider ) and depends on solvent, concentration, and temperature due to hydrogen bonding.[7][12][13] In dilute CDCl₃, it may appear around 5-6 ppm.

-

Integration: Integrates to 1H .

-

Multiplicity: Typically appears as a broad singlet (br s) . Its coupling to the aromatic protons is usually not resolved due to rapid chemical exchange with trace amounts of water or acid.[7]

-

Confirmation: The identity of this peak can be unequivocally confirmed by a D₂O shake .[2][7][12] Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH proton to exchange with deuterium, leading to the disappearance of this signal.

-

Data Presentation: Summary of ¹H NMR Assignments

The predicted spectral data is summarized in the table below for quick reference.

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| E | -C(CH ₃)₃ | 0.90 - 0.95 | 9H | Singlet (s) | N/A |

| D | -Si(CH ₃)₂ | 0.05 - 0.10 | 6H | Singlet (s) | N/A |

| C | Ar-CH ₂-O | ~ 4.7 | 2H | Singlet (s) | N/A |

| B | Ar-H (ortho to OH) | ~ 6.8 | 2H | Doublet (d) | 6.0 - 9.0 |

| B' | Ar-H (ortho to CH₂O) | ~ 7.2 | 2H | Doublet (d) | 6.0 - 9.0 |

| A | Ar-OH | 4.0 - 8.0 (variable) | 1H | Broad Singlet (br s) | N/A |

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of structural elucidation. Each feature of the spectrum—the distinct chemical shifts of the silyl ether, benzylic, aromatic, and phenolic protons; the clean 9:6:2:2:2:1 integration ratio; and the characteristic doublet-of-doublets pattern in the aromatic region—collaborates to provide an unambiguous and self-validating confirmation of the molecular structure. This guide demonstrates how a foundational understanding of NMR principles allows for the confident interpretation of complex spectral data, a critical skill for any professional in the chemical sciences.

References

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]

-

Spectroscopy of Alcohols and Phenols (2023). Chemistry LibreTexts. [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Typical Proton NMR Chemical Shifts. University of Puget Sound. [Link]

-

NMR 5: Coupling Constants. YouTube. [Link]

-

H NMR coupling and coupling constants. YouTube. [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

HMNR Aromatic Coupling. YouTube. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

Table of Characteristic Proton NMR Shifts. Wellesley College. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Data for tert-Butyldimethylsilyl Ethers. Science of Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. web.pdx.edu [web.pdx.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the ¹³C NMR Characterization of Silylated Phenols

Abstract

The protection of phenolic hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling complex molecular manipulations in pharmaceutical and materials science research. The unequivocal structural confirmation of these silylated phenols is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive analytical tool. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹³C NMR for the characterization of silylated phenols. We will delve into the causal factors influencing chemical shifts upon silylation, present a systematic analysis of spectral data for various silyl ethers, and provide a field-proven, self-validating experimental protocol. Advanced 2D NMR techniques for unambiguous signal assignment will also be explored, ensuring a holistic and authoritative resource for practitioners in the field.

Introduction: The Significance of Silyl Ethers and the Power of ¹³C NMR

Phenols are a ubiquitous functional group in natural products, active pharmaceutical ingredients (APIs), and specialty chemicals. Their inherent acidity and nucleophilicity often necessitate protection during multi-step synthetic campaigns. Silyl ethers are among the most widely employed protecting groups for phenols due to their ease of installation, tunable stability, and generally mild cleavage conditions. The choice of the silyl group, from the sterically nimble trimethylsilyl (TMS) to the robust tert-butyldiphenylsilyl (TBDPS), is a critical experimental decision dictated by the downstream reaction conditions.[1]

Given the subtlety of these protecting groups, their successful installation and integrity throughout a synthetic sequence must be rigorously verified. While ¹H NMR provides valuable initial insights, ¹³C NMR spectroscopy offers a more detailed and unambiguous fingerprint of the molecular structure. The carbon chemical shift is highly sensitive to the local electronic environment, providing direct evidence of the C-O-Si bond formation and offering insights into the electronic influence of the silyl group on the aromatic ring. This guide will equip the reader with the expertise to leverage ¹³C NMR for the confident characterization of silylated phenols.

Foundational Principles: Understanding the Impact of Silylation on ¹³C NMR Spectra

The transformation of a phenolic hydroxyl group (-OH) to a silyl ether (-OSiR₃) induces predictable and interpretable changes in the ¹³C NMR spectrum of the aromatic ring. These changes are primarily governed by the electronic and steric properties of the silyl moiety.

The Electronic Effect of the Silyl Group

The silicon atom is less electronegative than the oxygen atom it replaces in the C-O-H bond. This results in a net electron-donating effect from the silyl group towards the aromatic ring through the oxygen atom. This increased electron density leads to a general shielding of the aromatic carbons, causing their signals to shift upfield (to a lower ppm value) compared to the parent phenol.

The most significant change is typically observed for the ipso-carbon (C1), the carbon atom directly attached to the oxygen. Upon silylation, the C1 signal experiences a noticeable upfield shift. Concurrently, the ortho (C2, C6) and para (C4) carbons also exhibit upfield shifts due to the delocalization of the increased electron density through the π-system of the benzene ring. The effect on the meta (C3, C5) carbons is generally less pronounced.

Steric Influence of Bulky Silyl Groups

Sterically demanding silyl groups, such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), can introduce conformational restrictions around the C-O-Si bond. While the primary influence on chemical shifts is electronic, significant steric hindrance can lead to minor perturbations in the geometry of the molecule, which may subtly affect the observed chemical shifts.

Systematic Analysis of ¹³C NMR Data for Common Silylated Phenols

A systematic comparison of ¹³C NMR data for phenols protected with different silyl groups is invaluable for rapid and accurate spectral interpretation. The following table summarizes typical ¹³C NMR chemical shift ranges for the aromatic carbons of silylated phenols and the carbons of the silyl groups themselves. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[2][3]

| Carbon Position | Phenol [4][5] | TMS-Phenol [6] | TBDMS-Phenol [6] | TBDPS-Phenol [7] |

| ipso-C (C1) | ~155.4 ppm | ~153.0 ppm | ~153.5 ppm | ~154.0 ppm |

| ortho-C (C2, C6) | ~115.2 ppm | ~120.0 ppm | ~120.1 ppm | ~120.5 ppm |

| meta-C (C3, C5) | ~129.5 ppm | ~129.3 ppm | ~129.4 ppm | ~129.6 ppm |

| para-C (C4) | ~120.6 ppm | ~122.0 ppm | ~121.9 ppm | ~122.3 ppm |

| Silyl Group Carbons | ||||

| Si-C(CH₃)₃ | N/A | ~0.0 ppm | -4.4 ppm (Si-(CH₃)₂) | N/A |

| Si-C(CH₃)₃ | N/A | N/A | 18.2 ppm | 19.6 ppm |

| Si-C(CH₃)₃ | N/A | N/A | 25.7 ppm | 26.8 ppm |

| Si-Ph (ipso) | N/A | N/A | N/A | ~132.0 ppm |

| Si-Ph (ortho) | N/A | N/A | N/A | ~135.5 ppm |

| Si-Ph (meta) | N/A | N/A | N/A | ~128.2 ppm |

| Si-Ph (para) | N/A | N/A | N/A | ~130.4 ppm |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and other substituents on the aromatic ring.[8][9][10]

Field-Proven Experimental Protocol for ¹³C NMR Characterization

The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring the integrity of the results.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the silylated phenol sample is of high purity. This can be verified by thin-layer chromatography (TLC) or ¹H NMR spectroscopy prior to ¹³C NMR analysis.

-

Accurately weigh approximately 20-50 mg of the purified sample into a clean, dry NMR tube. The higher end of this range is recommended for less sensitive NMR spectrometers or for detecting quaternary carbons.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), to the NMR tube.[2] CDCl₃ is often preferred due to its excellent solubilizing properties for a wide range of organic compounds.[10]

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes. This minimizes temperature-dependent chemical shift variations.[9]

-

Tune and match the ¹³C probe to the sample.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Key Acquisition Parameters:

-

Spectral Width: Set to approximately 240 ppm (from -10 to 230 ppm) to ensure all expected carbon signals are captured.[11][12]

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

-

Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

-

-

Data Processing and Analysis:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 77.16 ppm.[13][14]

-

Integrate the peaks if desired, noting that routine ¹³C NMR is not inherently quantitative.[3]

-

Assign the peaks based on the expected chemical shifts from the table above and by comparison to the spectrum of the starting phenol.

-

Experimental Workflow Diagram

Caption: Workflow from sample preparation to final spectral analysis.

Advanced Characterization: 2D NMR Techniques

For complex molecules with overlapping signals or for unambiguous assignment of all carbons, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[15] This is particularly useful for assigning the protonated carbons of the aromatic ring (ortho, meta, and para) and the carbons of the silyl group. An HSQC spectrum will show a cross-peak at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it is bonded to on the other axis.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[15][16] This is a powerful tool for assigning quaternary (non-protonated) carbons, such as the ipso-carbon of the phenol ring and the quaternary carbon of a tert-butyl group. For example, a correlation will be observed between the protons of the ortho carbons (H2, H6) and the ipso-carbon (C1).

Logical Relationship of Silyl Group Choice and Spectral Output

The selection of a silyl protecting group has a direct and predictable impact on the resulting ¹³C NMR spectrum. This relationship can be visualized as a decision-making process.

Caption: Impact of silyl group choice on expected ¹³C NMR signals.

Conclusion

¹³C NMR spectroscopy is an essential and powerful technique for the structural elucidation of silylated phenols. A thorough understanding of the electronic effects of silyl groups on aromatic chemical shifts, combined with a systematic approach to data acquisition and analysis, enables researchers to confidently characterize these important synthetic intermediates. By leveraging both 1D and advanced 2D NMR methodologies, scientists can ensure the structural integrity of their molecules, a critical aspect of successful research and development in the chemical and pharmaceutical sciences.

References

- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. AWS.

- ¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... - Doc Brown's Chemistry.

- Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops - UvA-DARE (Digital Academic Repository).

- Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph₄C₄Si(SiMe₃)]⁻.

- SUPPORTING INFORMATION FOR.

- Core-Labeling (Radio)Synthesis of Phenols - Knowledge UChicago.

- Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - NIH.

- ¹³C NMR Chemical Shift - Oregon State University.

- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - ACS Publications.

- HSQC and HMBC - NMR Core Facility - Columbia University.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- 5.7: ¹³C-NMR Spectroscopy - Chemistry LibreTexts.

- Supporting information for - The Royal Society of Chemistry.

-

chemical shift of functional groups in ¹³C NMR spectroscopy - YouTube. Available at: [Link]

- a guide to 13c nmr chemical shift values.

- ¹³C NMR spectra of phenol oxidation. | Download Scientific Diagram - ResearchGate.

-

Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved - YouTube. Available at: [Link]

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. youtube.com [youtube.com]

- 12. compoundchem.com [compoundchem.com]

- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. youtube.com [youtube.com]

Mass Spectrometry Analysis of TBDMS-Protected Compounds: From Derivatization to Spectral Interpretation

An In-Depth Technical Guide:

Foreword: The Strategic Advantage of TBDMS Derivatization

In the landscape of analytical chemistry, particularly within metabolomics and steroid analysis, the challenge lies in rendering polar, non-volatile molecules amenable to gas chromatography-mass spectrometry (GC-MS). While trimethylsilyl (TMS) derivatization has been a workhorse, its inherent hydrolytic instability often compromises sample integrity and analytical reproducibility.[1][2] This guide focuses on a superior alternative: tert-butyldimethylsilyl (TBDMS) derivatization.

The TBDMS group, due to its steric bulk, offers significantly greater hydrolytic stability compared to the TMS group, protecting the analyte from degradation during sample preparation and analysis.[1] This robustness is paramount for complex biological matrices. Furthermore, TBDMS derivatives exhibit highly characteristic and predictable fragmentation patterns under electron ionization (EI), making them ideal for structural elucidation and confident identification. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for mastering the analysis of TBDMS-protected compounds, grounded in mechanistic understanding and field-proven protocols.

The Chemistry of Silylation: A Deliberate Choice

The primary goal of silylation is to replace active hydrogens on polar functional groups with a nonpolar silyl group. This transformation drastically reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability—prerequisites for successful GC analysis.[3][4][5]

Functional Group Reactivity: TBDMS derivatization is remarkably versatile, reacting with a broad range of functional groups containing active hydrogens.[6][7] The most common targets include:

-

Hydroxyls (-OH): Alcohols, phenols, sterols, and carbohydrates.

-

Carboxyls (-COOH): Carboxylic acids, fatty acids, and amino acids.

-

Amines (-NH2): Primary and secondary amines.

-

Thiols (-SH): Sulfhydryl groups.

Reagent Selection: The Power of MTBSTFA The reagent of choice for introducing the TBDMS group is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.[7][8] MTBSTFA is a potent silyl donor, and the reaction byproducts, N-methyltrifluoroacetamide and unreacted reagent, are volatile and chromatographically unobtrusive, ensuring a clean baseline.

The causality behind this choice is twofold: efficiency and stability. The reaction proceeds readily for most functional groups under mild heating (e.g., 60-100°C), leading to quantitative conversion.[9][10] The resulting TBDMS ethers are stable enough to withstand aqueous contamination and purification steps if necessary, a significant advantage over their TMS counterparts.[6]

Mass Spectrometry of TBDMS Derivatives: Ionization and Fragmentation

Analytical Platforms: GC-MS as the Gold Standard

Gas chromatography is the ideal separation technique for the volatile, thermally stable TBDMS derivatives. When coupled with mass spectrometry, GC-MS provides the high chromatographic resolution and structural information needed for unambiguous compound identification.[6][11]

While less common, liquid chromatography-mass spectrometry (LC-MS) analysis is possible. However, the stability of TBDMS ethers can be a concern in the acidic mobile phases often used in reversed-phase LC.[12][13] Furthermore, the nonpolar nature of TBDMS derivatives makes them challenging to ionize efficiently using typical soft ionization techniques like electrospray ionization (ESI).[13][14][15][16]

Ionization Techniques: EI vs. CI

-

Electron Ionization (EI): This is the most common technique for TBDMS analysis. High-energy electrons (typically 70 eV) bombard the molecule, causing reproducible and extensive fragmentation.[7] While the molecular ion (M+) may be weak or absent, the resulting fragment ions are structurally diagnostic and form the basis of spectral interpretation.[12][17]

-

Chemical Ionization (CI): As a "softer" ionization technique, CI results in significantly less fragmentation.[18] Using a reagent gas like methane or ammonia, protonated molecules ([M+H]+) are formed.[6][18] This is exceptionally useful for confirming the molecular weight of an unknown compound when the molecular ion is not observed in the EI spectrum.[6] For example, using ammonia as a reagent gas, TBDMS-derivatized amino acids yield strong [MH]+ ions with minimal fragmentation.[6]

Decoding the Spectrum: Hallmark Fragmentation of TBDMS Ethers

The interpretation of EI mass spectra of TBDMS compounds is remarkably systematic due to the directing influence of the silyl group. The fragmentation is dominated by the facile cleavage of the bulky tert-butyl group.

The Definitive Ion: [M-57]

The most characteristic and diagnostically significant peak in the mass spectrum of a TBDMS derivative is the ion corresponding to the loss of a tert-butyl radical (C4H9•), which has a mass of 57 Da.[8][12][19][20] This [M-57]+ ion is almost always present and is often the base peak, making it an excellent marker for the presence of a TBDMS group and a reliable tool for deducing the molecular weight of the derivatized analyte.[19][20]

The formation of this ion is driven by the stability of the neutral tert-butyl radical and the resulting silicon-centered cation. This cleavage preserves the core structure of the original analyte, providing valuable molecular information.[20]

Common Fragment Ions and Neutral Losses

Beyond the [M-57]+ ion, several other fragments provide complementary structural information.

| Ion / Loss | Description | Mechanistic Insight |

| [M-15]+ | Loss of a methyl radical (•CH3) | Cleavage of one of the two methyl groups from the silicon atom. Typically less abundant than [M-57]+.[9] |

| [M-57]+ | Loss of a tert-butyl radical (•C4H9) | The hallmark ion. Facile cleavage of the bulky t-butyl group from the silicon atom.[8][9][12][19][20] |

| [M-85]+ | Loss of a tert-butyl radical and carbon monoxide | Observed in TBDMS derivatives of amino acids, representing loss of •C4H9 and the carboxyl CO group.[9] |

| [M-159]+ | Loss of COOTBDMS | Characteristic fragment for TBDMS derivatives of α-amino acids.[9] |

| m/z 73 | [(CH3)2Si=OH]+ | A common rearrangement ion in silyl ethers, but often less prominent than in TMS spectra. |

| m/z 75 | [HO=Si(CH3)2]+ | Another common rearrangement ion. |

The workflow for analyzing TBDMS compounds is a systematic process designed for reproducibility and accuracy.

Caption: Standard experimental workflow for TBDMS derivatization and GC-MS analysis.

The following diagram illustrates the primary EI fragmentation pathways for a generic TBDMS-protected primary alcohol.

Caption: Key electron ionization (EI) fragmentation pathways for a TBDMS ether.

A Self-Validating Experimental Protocol

This protocol provides a robust method for the derivatization and analysis of steroids or other hydroxyl-containing compounds in a dried biological extract.

Objective: To prepare volatile and stable TBDMS derivatives for quantitative or qualitative analysis by GC-MS.

Materials:

-

Dried sample extract or standard (1-100 µg)

-

Anhydrous Acetonitrile or Pyridine

-

MTBSTFA + 1% TBDMCS (derivatizing reagent)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven set to 80°C

-

Vortex mixer

-

GC-MS system with an appropriate capillary column (e.g., DB-5ms or equivalent)

Methodology:

-

Ensure Anhydrous Conditions: Place the dried sample extract in a 2 mL GC vial. It is critical that the sample is completely free of water, as moisture will consume the derivatizing reagent.[4] Dry the sample under a gentle stream of nitrogen if necessary.

-

Reagent Addition: To the dried sample, add 50 µL of anhydrous acetonitrile. Vortex briefly to dissolve the residue.

-

Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS to the vial. Cap tightly immediately.

-

Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 80°C for 45 minutes to ensure complete derivatization of all active sites, including sterically hindered ones.[10]

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis. The sample is now ready for injection.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 150°C, hold for 1 min. Ramp at 15°C/min to 320°C, hold for 5 min. (Note: This program is a starting point and must be optimized for the specific analytes of interest).

-

MS Parameters:

-

Ion Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

-

-

Data Analysis: Identify the chromatographic peak for the analyte. Examine the corresponding mass spectrum, paying close attention to the high-mass region to locate the characteristic [M-57]+ ion to confirm the identity and molecular weight of the compound.

Troubleshooting and Advanced Considerations

-

Incomplete Derivatization: If multiple peaks are observed for a single compound, or if peak tailing is evident, derivatization may be incomplete. This can be caused by moisture in the sample or insufficient reaction time/temperature. Ensure all solvents are anhydrous and consider increasing the reaction time or temperature.[2]

-

Silylation Artifacts: Although less common than with TMS reagents, artifacts can occur. These may arise from side reactions with solvents or reagents. Running a reagent blank is essential to identify any background peaks.[21]

-

Steric Hindrance: While MTBSTFA is highly reactive, extremely hindered hydroxyl groups (e.g., 11β-OH on a steroid backbone) may require more forceful conditions, such as higher temperatures or longer reaction times, to achieve complete derivatization.[1][10]

Conclusion

The use of tert-butyldimethylsilyl derivatives represents a cornerstone of modern GC-MS analysis for a wide array of polar molecules. The superior stability of the TBDMS group provides a significant advantage in analytical robustness over traditional TMS methods. The true power of this technique, however, lies in the predictable and diagnostic fragmentation behavior under electron ionization. By understanding the chemistry of derivatization and mastering the interpretation of the key [M-57]+ ion and other characteristic fragments, researchers can achieve confident, unambiguous identification of analytes in complex matrices. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging the full analytical power of TBDMS derivatization in drug development and scientific research.

References

-

Title: Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers Source: PubMed URL: [Link]

-

Title: Trialkylsilyl Ether Derivatives (Other Than TMS) for Gas Chromatography and Mass Spectrometry Source: Journal of Chromatographic Science URL: [Link]

-

Title: Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals Source: Springer Protocols URL: [Link]

-

Title: Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS Source: PubMed Central URL: [Link]

-

Title: GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches Source: NIH URL: [Link]

-

Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: PubMed URL: [Link]

-

Title: Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS Source: PubMed Central URL: [Link]

-

Title: General fragmentation pattern of [M + H]⁺ ions of TBDMS derivatives of pHpNMs in CI mode Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl Source: Freie Universität Berlin URL: [Link]

-

Title: Fragmentation pattern of the double and tripple TBDMS-derivatives Source: ResearchGate URL: [Link]

-

Title: Review: Derivatization in mass spectrometry—1. Silylation Source: ResearchGate URL: [Link]

-

Title: Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography Source: PubMed URL: [Link]

-

Title: Mass spectrometry of alditols as trimethylsilyl derivatives Source: Chalmers Publication Library URL: [Link]

-

Title: Formation of the rearrangement ion od from the TBDMS derivatives of 2‐ and 3‐hydroxy fatty acids Source: ResearchGate URL: [Link]

-

Title: Fragmentation pathway proposed from benzoylecgonine-TBDMS derivative. Source: ResearchGate URL: [Link]

-

Title: Artifacts in trimethylsilyl derivatization reactions and ways to avoid them Source: ResearchGate URL: [Link]

-

Title: tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods Source: Analytical Chemistry URL: [Link]

-

Title: Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice Source: PubMed Central URL: [Link]

-

Title: Will a TBDMS protection group survive in 0.1% FA ACN/Water? Source: Chromatography Forum URL: [Link]

-

Title: Supplementary Information Source: MPG.PuRe URL: [Link]

-

Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation Source: Indian Journal of Chemistry URL: [Link]

-

Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]

-

Title: Chemical Ionization Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass spectral fragmentation of trimethylsilylated small molecules Source: PubMed URL: [Link]

-

Title: Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics Source: PubMed URL: [Link]

-

Title: P(MeNCH2CH2)3N: an efficient catalyst for the desilylation of tert-butyldimethylsilyl ethers Source: PubMed URL: [Link]

-

Title: GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation Source: ResearchGate URL: [Link]

-

Title: GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches Source: ResearchGate URL: [Link]

-

Title: tert-Butyldiphenylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]

-

Title: Derivatization of steroids in biological samples for GC-MS and LC-MS analyses Source: ResearchGate URL: [Link]

-

Title: Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism Source: PubMed Central URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: ResearchGate URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 7. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Will a TBDMS protection group survive in 0.1% FA ACN/Water? - Chromatography Forum [chromforum.org]

- 14. mdpi.com [mdpi.com]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR Spectrum of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the underlying molecular vibrations and practical considerations for obtaining a high-quality spectrum. This knowledge is crucial for researchers in organic synthesis, materials science, and drug development who utilize silyl ethers as protecting groups and require precise analytical characterization.[1]

Introduction: The Significance of Characterizing this compound

This compound is a key intermediate in multi-step organic syntheses.[1] The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a sterically hindered and robust protecting group for the primary alcohol, allowing for selective reactions at other sites of the molecule, such as the phenolic hydroxyl group.[2] Accurate confirmation of the structure, particularly the successful silylation and the integrity of the phenolic group, is paramount for the success of subsequent synthetic steps.

FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] It provides a unique "molecular fingerprint" by probing the vibrational modes of the functional groups present in the molecule.[4][5] This guide will dissect the expected FT-IR spectrum of this compound, correlating specific absorption bands to its distinct structural features.

Molecular Structure and Key Functional Groups

To understand the FT-IR spectrum, it is essential to first visualize the molecule's structure and identify the bonds that will give rise to characteristic infrared absorptions.

Caption: Molecular structure of this compound.

The key functional groups to be identified in the FT-IR spectrum are:

-

Phenolic O-H group: This will exhibit a characteristic stretching vibration.

-

Aromatic C-H and C=C bonds: The benzene ring will have several distinct absorption bands.

-

Aliphatic C-H bonds: These are present in the methylene bridge and the tert-butyl and methyl groups of the TBDMS moiety.

-

C-O bonds: Both the phenolic C-O and the silyl ether C-O will have stretching vibrations.

-

Si-O and Si-C bonds: The silyl ether functionality has its own unique spectral signature.

Principles of FT-IR Spectroscopy: A Refresher

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (typically expressed in cm⁻¹).[4] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum.[5] The spectrum is typically plotted as transmittance or absorbance versus wavenumber.[4]

The FT-IR spectrum is generally divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific functional groups, such as O-H, N-H, and C=O.[6] These bands are often well-defined and useful for identifying the presence of these groups.[6]

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending vibrations of the entire molecule.[5] While individual peak assignment can be challenging, the overall pattern is unique to a specific compound, serving as a "fingerprint" for identification.[5][7]

Interpreting the FT-IR Spectrum of this compound

The following table summarizes the expected characteristic absorption bands for this compound, with a detailed discussion of each region below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3600-3200 | Phenolic O-H | Stretching | Strong, Broad |